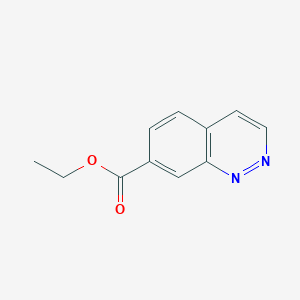
Ethyl cinnoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cinnoline-7-carboxylate is a heterocyclic compound that belongs to the cinnoline family. Cinnoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, material science, and pharmaceuticals. The cinnoline ring system consists of a benzene ring fused with a pyridazine ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cinnoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins in the presence of a base such as piperidine under controlled microwave irradiation . This method provides a convenient and efficient route to obtain polyfunctionally substituted cinnolines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and other green chemistry principles can enhance the efficiency and yield of the synthesis while minimizing environmental impact. Additionally, the use of metal-catalyzed reactions and solvent-free conditions can further optimize the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl cinnoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline or tetrahydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Medicine: The compound and its derivatives are being investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: Ethyl cinnoline-7-carboxylate is used in the development of new materials with unique properties, such as luminescent agents and sensors.
Mechanism of Action
The mechanism of action of ethyl cinnoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to the modulation of their activity. For example, cinnoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and to interact with DNA, causing damage to cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Ethyl cinnoline-7-carboxylate can be compared with other similar compounds, such as quinoline, quinoxaline, and phthalazine derivatives. These compounds share a similar heterocyclic structure but differ in the arrangement of nitrogen atoms and other substituents:
Quinoline: Contains a benzene ring fused with a pyridine ring.
Quinoxaline: Contains a benzene ring fused with a pyrazine ring.
Phthalazine: Contains a benzene ring fused with a pyridazine ring. It has applications in the development of pharmaceuticals and agrochemicals.
This compound is unique due to its specific ring structure and the presence of the carboxylate group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl cinnoline-7-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-13-10(8)7-9/h3-7H,2H2,1H3 |
InChI Key |
UBYBNLBUDVSTNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















